molecular formula C22H18O6 B10884796 Benzene-1,3-diyl bis(3-methoxybenzoate)

Benzene-1,3-diyl bis(3-methoxybenzoate)

Cat. No.: B10884796
M. Wt: 378.4 g/mol
InChI Key: NQUOLUKACCKITE-UHFFFAOYSA-N
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Description

3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE is an organic compound with the molecular formula C22H18O6 and a molecular weight of 378.385 g/mol . This compound is characterized by the presence of methoxybenzoate groups, which are known for their various applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE typically involves esterification reactions. One common method includes the reaction of 3-methoxybenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE can be compared with other similar compounds such as:

The uniqueness of 3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

[3-(3-methoxybenzoyl)oxyphenyl] 3-methoxybenzoate

InChI

InChI=1S/C22H18O6/c1-25-17-8-3-6-15(12-17)21(23)27-19-10-5-11-20(14-19)28-22(24)16-7-4-9-18(13-16)26-2/h3-14H,1-2H3

InChI Key

NQUOLUKACCKITE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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